Benzyl albuterol methyl ester

Description

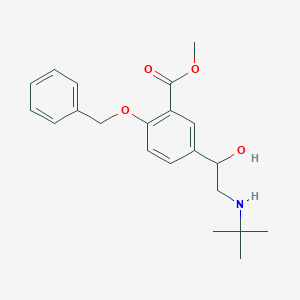

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-21(2,3)22-13-18(23)16-10-11-19(17(12-16)20(24)25-4)26-14-15-8-6-5-7-9-15/h5-12,18,22-23H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKHEBAZHSBZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133952 | |

| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174607-70-6 | |

| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174607-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Stereoselective Preparation of Benzyl Albuterol Methyl Ester

Retrosynthetic Analysis of Benzyl (B1604629) Albuterol Methyl Ester

A retrosynthetic analysis of Benzyl albuterol methyl ester identifies the primary chemical bonds that can be disconnected to reveal plausible starting materials. The target molecule contains three key functionalities attached to the aromatic ring: a methyl ester, a benzyl ether, and a tert-butylamino-hydroxyethyl side chain.

The primary disconnections are:

C-N bond in the side chain, leading back to a precursor α-haloketone and tert-butylamine (B42293).

C-O bond of the benzyl ether, suggesting a benzylation reaction of a phenolic hydroxyl group.

The ester group , which could be formed from a corresponding carboxylic acid or, more commonly, be present from the start of the synthesis, for instance, by using a derivative of methyl salicylate (B1505791).

The C-C bond of the side chain, pointing to an acylation reaction on the aromatic ring.

This analysis suggests that a practical starting material would be methyl salicylate or a related p-hydroxyacetophenone derivative. slideshare.netyoutube.compatsnap.com The synthesis would then involve the strategic introduction of the remaining functional groups.

Detailed Synthesis Methodologies

The forward synthesis involves a sequence of reactions, each targeting the formation of a specific part of the molecule.

In many synthetic routes leading to this compound, the methyl ester group is incorporated early in the sequence by using a starting material that already contains it. Methyl salicylate is a common choice, which already possesses the methyl ester and a phenolic hydroxyl group at the correct positions for further modification. youtube.com

Alternatively, if the synthesis begins with a precursor like 4-hydroxy-3-(hydroxymethyl)benzoic acid, an esterification step is required. This can be achieved through standard methods such as Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.

The phenolic hydroxyl group is typically protected as a benzyl ether to prevent it from interfering with subsequent reactions. angelfire.com This is a crucial step as the unprotected phenol (B47542) is reactive under the conditions used for side-chain formation. The benzylation is commonly achieved via a Williamson ether synthesis.

The phenolic precursor, such as methyl 2-hydroxy-5-(bromoacetyl)benzoate, is treated with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. google.com The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the halide from the benzyl group.

Table 1: Typical Conditions for Benzylation

| Reagent | Base | Solvent | Temperature |

| Benzyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temp |

| Benzyl Chloride | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Reflux |

This chiral side chain is the most complex part of the molecule and its construction is a key focus of the synthesis. A common and effective method involves a two-step process: formation of an aminoketone followed by reduction.

Aminoketone Formation : An α-bromoketone intermediate, such as methyl 5-(bromoacetyl)-2-(phenylmethoxy)benzoate, is reacted with tert-butylamine. youtube.com The amine acts as a nucleophile, displacing the bromide to form the aminoketone, methyl 5-[2-(tert-butylamino)acetyl]-2-(phenylmethoxy)benzoate.

Ketone Reduction : The ketone group in the aminoketone is then reduced to a secondary alcohol to form the final side chain. This reduction can be achieved using various reducing agents. youtube.comgoogleapis.com

Table 2: Reagents for Ketone Reduction

| Reducing Agent | Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for ketones/aldehydes. |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether | Powerful, reduces esters and ketones. googleapis.com |

An alternative pathway involves the ring-opening of a terminal epoxide (styrene oxide) with tert-butylamine, which directly yields the amino alcohol structure. researchgate.netsioc-journal.cn

A cohesive synthetic sequence combines the aforementioned steps. One widely referenced pathway starts from methyl salicylate:

Friedel-Crafts Acylation : Methyl salicylate is acylated with bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the bromoacetyl group at the 5-position.

Benzylation : The phenolic hydroxyl group of the resulting bromoketone is protected as a benzyl ether using benzyl halide and a base.

Amination : The α-bromoketone is then reacted with tert-butylamine to form the intermediate aminoketone.

Reduction : The final step is the reduction of the ketone to a hydroxyl group using a reducing agent like NaBH₄, yielding racemic this compound. youtube.com

This sequence produces the target compound, which is explicitly named as an intermediate, methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl)-2-(phenylmethoxy)-benzoate, in patent literature for the synthesis of salbutamol (B1663637) enantiomers. google.comgoogleapis.com

Stereoselective Synthesis and Enantiomeric Control

The reduction of the aminoketone creates a chiral center, resulting in a racemic mixture of (R)- and (S)-enantiomers. For therapeutic applications, the (R)-enantiomer is the active form. Therefore, achieving enantiomeric control is paramount.

There are two primary strategies for obtaining the desired enantiomer:

Resolution of Racemates : The racemic mixture of the intermediate, this compound, can be separated into its individual enantiomers. This is typically done by forming diastereomeric salts with a chiral resolving agent, such as (L)-tartaric acid. googleapis.com The diastereomers have different solubilities and can be separated by fractional crystallization. After separation, the pure enantiomer of the intermediate is recovered by treatment with a base. Patent literature describes resolving the closely related 4-benzyl albuterol with L-tartaric acid to achieve an enantiomeric excess (e.e.) of 99%. googleapis.comgoogleapis.com

Table 3: Example of Racemic Resolution

| Compound | Resolving Agent | Solvent | Result |

| Racemic 4-benzyl albuterol | L-tartaric acid | Methanol | (R)-4-benzyl albuterol-L-tartrate salt |

Asymmetric Synthesis : This approach creates the desired enantiomer directly. A key method is the asymmetric reduction of a precursor ketone or imine.

Catalytic Asymmetric Reduction : Using a chiral catalyst during the reduction step can selectively produce one enantiomer. For instance, the asymmetric transfer hydrogenation of an α-iminoketone precursor using a chiral Ruthenium catalyst, such as (S,S)-Ru-TsDPEN, can yield the optically pure (R)-β-amino alcohol derivative. researchgate.net

Chiral Auxiliaries/Reagents : The use of chiral reducing agents, like oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), can also achieve high enantioselectivity in the reduction of the ketone. ic.ac.ukic.ac.uk

Another asymmetric route involves the enantioselective epoxidation of a styrene (B11656) precursor, followed by the regioselective opening of the resulting chiral epoxide with tert-butylamine to install the amino alcohol side chain with the correct stereochemistry. researchgate.netsioc-journal.cn

Chiral Resolution Techniques for Racemic this compound

Chiral resolution involves synthesizing the compound as a racemic mixture (an equal mixture of both enantiomers) and then separating them. This is a widely applied industrial strategy for this class of molecules.

One of the most effective and economically viable methods for resolving racemic this compound is through the formation of diastereomeric salts. googleapis.com This process utilizes a chiral resolving agent, which reacts with both enantiomers in the racemic mixture to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. core.ac.uk

Tartaric acid and its derivatives are commonly employed as resolving agents for this compound and its precursors due to their availability and effectiveness. googleapis.comchemicalbook.com The process typically involves dissolving the racemic ester and the chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent, such as methanol. googleapis.comgoogle.com The solution is then heated to ensure complete dissolution and subsequently cooled, allowing the less soluble diastereomeric salt to crystallize preferentially. googleapis.com This crystalline salt, now enriched in one enantiomer, is isolated by filtration. The free base of the desired enantiomer is then liberated from the salt, often by treatment with a base like aqueous ammonia (B1221849) to a specific pH (e.g., 8.5 to 9). google.com

This method has proven to be highly efficient, capable of producing the desired enantiomer of the ester with high optical purity. google.com Research and patent literature demonstrate that using L-tartaric acid allows for the isolation of the (R)-ester-L-tartrate salt, which can be processed to yield the (R)-enantiomer of this compound with an enantiomeric excess (e.e.) of 99% or greater. googleapis.comgoogle.com The yield for this resolution step is typically reported to be around 38-40% based on the initial quantity of the racemic compound. google.comgoogle.com Other substituted tartaric acid derivatives, such as (+)-di-O-toluoyltartaric acid and (+)-di-O-benzoyltartaric acid, have also been successfully used to resolve advanced intermediates of albuterol, achieving high enantiomeric purity. core.ac.uk

| Resolving Agent | Solvent | Key Process Steps | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| L-(+)-Tartaric Acid | Methanol | Dissolution at reflux, followed by chilling to 0-5°C to crystallize the salt. Liberation of free base with aqueous ammonia. | ~38% | >99% | google.com |

| (+)-Di-O-toluoyltartaric Acid | Not Specified | Crystallization of diastereomeric salt from solution. | ~30% | 97% | core.ac.uk |

Chiral chromatography offers an alternative, highly effective method for separating the enantiomers of this compound or its derivatives. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

High-performance liquid chromatography (HPLC) is the predominant chromatographic technique used for this purpose. mdpi.com The selection of the appropriate CSP is crucial for achieving baseline separation. For salbutamol and related compounds, macrocyclic glycopeptide-based columns, such as those with teicoplanin or vancomycin (B549263) as the CSP, have proven to be highly suitable. mdpi.comsigmaaldrich.com These CSPs create a chiral environment through various interactions (e.g., hydrogen bonding, inclusion complexing), allowing for effective enantiomeric discrimination. sigmaaldrich.com The mobile phase composition, typically a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve the best resolution. mdpi.comsigmaaldrich.com

Another approach is chiral ligand-exchange chromatography (CLEC). In this method, a chiral selector, often an amino acid like L-alanine, and a metal ion (e.g., Cu²⁺) are added to the mobile phase. researchgate.net These components form transient diastereomeric complexes with the enantiomers of the analyte, and the differences in the stability of these complexes lead to their separation on a standard reversed-phase column (e.g., C18). researchgate.net

| Technique | Chiral Selector / Stationary Phase (CSP) | Principle of Separation | Reference |

|---|---|---|---|

| Chiral HPLC | Teicoplanin-based CSP | Differential interaction (e.g., inclusion, hydrogen bonding) between enantiomers and the chiral stationary phase. | mdpi.com |

| Chiral HPLC | Vancomycin-based CSP | Similar to Teicoplanin CSP, relies on forming transient diastereomeric complexes with the stationary phase. | mdpi.com |

| Chiral Ligand-Exchange Chromatography (CLEC) | L-Alanine and Cu(II) ions in mobile phase | Formation of transient diastereomeric ternary complexes with differing stabilities, separated on an achiral column. | researchgate.net |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a more direct approach that aims to create the desired enantiomer selectively from a prochiral precursor, thereby avoiding the need for a resolution step and the loss of 50% of the material. nobelprize.orggoogle.com In the context of this compound synthesis, this typically involves the enantioselective reduction of a precursor ketone.

The key step is the reduction of the ketone group to a hydroxyl group, which creates the chiral center. This transformation can be achieved with high enantioselectivity using a reducing agent in the presence of a chiral catalyst. core.ac.uk Chiral borane (B79455) catalysts, derived from chiral amino alcohols, are effective for this purpose. google.com Another well-established method involves the use of chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts) in combination with a stoichiometric reducing agent like borane (BH₃). core.ac.uk These catalysts create a chiral environment around the ketone, forcing the hydride to be delivered to one face of the carbonyl group preferentially, thus yielding one enantiomer in excess. The most successful asymmetric syntheses of albuterol have utilized this type of enantioselective reduction on a benzyl-protected α-ketoimine intermediate. core.ac.uk

Enantiomeric Excess Determination in Synthetic Samples

Following a chiral resolution or an asymmetric synthesis, it is essential to determine the enantiomeric excess (e.e.) of the product to confirm the success of the stereoselective preparation. The e.e. is a measure of the purity of the sample with respect to its enantiomers.

Chiral HPLC is the most common and reliable method for determining the e.e. of this compound. researchgate.net Using the same types of chiral columns described for preparative separation, an analytical-scale separation can quantify the area under the curve for each enantiomer's peak, allowing for a precise calculation of the e.e. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. nih.gov Since enantiomers have identical NMR spectra in an achiral solvent, a chiral derivatizing agent or a chiral solvating agent is used. These agents interact with the enantiomers to form diastereomeric species that are distinguishable by NMR, allowing for the integration of their unique signals to determine the enantiomeric ratio. nih.gov

Chiroptical methods, such as circular dichroism (CD) spectroscopy, can also be employed. nih.govrsc.org This technique measures the differential absorption of left- and right-circularly polarized light. As enantiomers have mirror-image CD spectra, this method can be used to determine the enantiomeric composition of a sample, particularly when combined with multivariate regression models. rsc.org

Process Optimization and Scale-Up Considerations

Translating a laboratory-scale synthesis of this compound to an industrial production scale presents several challenges that require careful process optimization. nih.gov The primary goals are to ensure consistent product quality (especially high enantiomeric purity), maximize yield, and maintain an economically viable and safe process.

For methods involving diastereomeric crystallization, key parameters must be optimized. These include the choice of solvent, the molar ratio of the resolving agent to the racemic compound, crystallization temperature, and cooling rate. These factors significantly impact both the yield and the enantiomeric purity of the crystallized salt. Methodologies such as Response Surface Methodology (RSM) can be employed to systematically assess the effects of multiple process parameters and identify optimal conditions. researchgate.netekb.eg On a large scale, controlling crystallization to achieve a consistent crystal size and morphology is crucial for efficient filtration and washing. nih.gov

When scaling up an asymmetric catalysis process, the catalyst's cost, activity (turnover number), and stability become critical factors. The process must be optimized to minimize the catalyst loading while maximizing conversion and enantioselectivity. Efficient removal of the catalyst from the final product is also a significant consideration.

Regardless of the synthetic route, solvent selection and recovery are important for both economic and environmental reasons. The transition from lab to production requires robust equipment and well-defined standard operating procedures to ensure batch-to-batch consistency and compliance with regulatory standards. nih.gov

Metabolic Transformations and Pharmacokinetic Implications of Benzyl Albuterol Methyl Ester Hypothesized

Theoretical Enzymatic Biotransformation Pathways

The metabolic transformation of foreign compounds (xenobiotics) in the body typically occurs in two phases: Phase I (modification) and Phase II (conjugation). For benzyl (B1604629) albuterol methyl ester, several Phase I reactions are theoretically plausible, primarily involving the hydrolysis of its methyl ester and the oxidative cleavage of its benzyl ether linkage.

Hydrolysis of the Methyl Ester Moiety

A primary and highly probable metabolic pathway for benzyl albuterol methyl ester is the hydrolysis of its methyl ester group. This reaction would be catalyzed by various esterase enzymes, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues. nih.govslideshare.net This biotransformation would convert the methyl ester into a carboxylic acid, yielding a more polar metabolite.

This enzymatic hydrolysis is a common metabolic route for many drugs that contain ester functionalities. For instance, the prodrug oseltamivir (B103847) is hydrolyzed by carboxylesterases to its active carboxylic acid form. nih.gov Similarly, cocaine's methyl ester is hydrolyzed to the inactive metabolite, benzoylecgonine. wikipedia.org The rate and extent of this hydrolysis for this compound would depend on its affinity for the active site of these enzymes.

Oxidative Cleavage of the Benzyl Ether Linkage

Another significant hypothesized Phase I metabolic pathway is the oxidative cleavage of the benzyl ether linkage. This reaction is typically mediated by cytochrome P450 (CYP) enzymes, a superfamily of enzymes primarily located in the liver. pressbooks.pub This process, often referred to as O-dealkylation, would involve the removal of the benzyl group, resulting in the formation of a phenolic hydroxyl group and benzaldehyde (B42025) as a byproduct.

The susceptibility of a benzyl ether to oxidative cleavage can be influenced by the substitution pattern on the aromatic ring. organic-chemistry.org While benzyl ethers are generally stable, they can be metabolically cleaved. For example, the metabolism of some compounds involves the oxidative N-debenzylation, a similar process involving a nitrogen atom instead of oxygen. nih.gov

Potential for Other Phase I and Phase II Metabolic Reactions (e.g., Conjugation)

Following the initial Phase I reactions, the resulting metabolites would likely undergo Phase II conjugation reactions. These processes involve the addition of endogenous polar molecules, which further increases water solubility and facilitates excretion.

If this compound is first metabolized to a form resembling albuterol (by hydrolysis and O-debenzylation), it could then undergo the same conjugation pathways as albuterol itself. The primary routes of albuterol metabolism are sulfation, mediated by sulfotransferases (SULTs), and to a lesser extent, glucuronidation. study.comnih.govmdpi.com Therefore, it is plausible that the metabolites of this compound would be conjugated with sulfate (B86663) or glucuronic acid before being eliminated from the body. researchgate.netwada-ama.org

Pharmacokinetic Profile as a Precursor or Impurity

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). As a precursor or impurity, the pharmacokinetics of this compound would be influenced by its physicochemical properties, particularly its increased lipophilicity compared to albuterol.

Absorption Characteristics and Bioavailability Considerations

The presence of the methyl ester and benzyl ether groups would render this compound significantly more lipophilic than albuterol. Increased lipophilicity can enhance a compound's ability to cross biological membranes, such as the gastrointestinal tract lining. wikipedia.org This suggests that if ingested, this compound could be more readily absorbed from the gut into the bloodstream compared to the more polar albuterol.

Esterification is a common strategy to create prodrugs with improved oral bioavailability. nih.gov While this compound is not designed as a prodrug, its chemical structure shares characteristics with ester prodrugs, which are designed for efficient absorption followed by metabolic conversion to the active drug.

Distribution Patterns in Biological Systems

Following absorption, the distribution of a compound throughout the body is largely determined by its lipophilicity, plasma protein binding, and affinity for specific tissues. Due to its higher lipophilicity, this compound would be expected to have a larger volume of distribution compared to albuterol. nih.gov

Elimination Pathways and Excretion Kinetics

It is hypothesized that the elimination of this compound from the body would primarily occur through renal excretion following metabolic transformation. The rate and route of excretion are predicted to be influenced by the physicochemical properties of its metabolites. The major hypothesized elimination pathways and their kinetic characteristics are outlined below.

Primary Elimination Route:

Renal Excretion: The primary route of elimination for the metabolites of this compound is expected to be through the kidneys into the urine. This is consistent with the known elimination pathways of the parent compound, albuterol, which is mainly cleared renally. preprints.org

Hypothesized Excretion Products:

Albuterol and its Metabolites: Following the initial hydrolysis of the ester and benzyl groups, the resulting albuterol would likely undergo sulfation to form albuterol-4'-O-sulfate. nih.govdrugbank.com Both unchanged albuterol and its sulfate conjugate would then be excreted in the urine. drugbank.com

Benzoic Acid Metabolites: The cleaved benzyl group would likely be oxidized to benzoic acid, which is then typically conjugated with glycine (B1666218) to form hippuric acid before renal excretion.

Excretion Kinetics:

The excretion kinetics are anticipated to be governed by the rate of metabolic conversion and the renal clearance of the subsequent metabolites. The half-life of the parent compound, this compound, is expected to be relatively short due to rapid metabolism by esterases. Following the administration of albuterol, the elimination half-life has been reported to be between 2.7 and 5 hours. drugbank.com A similar or slightly longer half-life might be expected for the primary metabolites of this compound.

A hypothetical data table summarizing the anticipated excretion kinetics is presented below.

| Parameter | Hypothesized Value | Influencing Factors |

| Elimination Half-Life (t½) | 3-6 hours | Rate of enzymatic hydrolysis, renal function |

| Primary Route of Excretion | Renal (>90%) | High water solubility of metabolites |

| Major Urinary Metabolites | Albuterol-4'-O-sulfate, Hippuric Acid | Activity of sulfotransferases and glycine N-acyltransferase |

| Fraction Excreted Unchanged | <5% | High susceptibility to esterase and dehydrogenase activity |

Identification and Structural Characterization of Potential Metabolites Derived from this compound

The structural elucidation of potential metabolites is crucial for understanding the biotransformation of this compound. Based on its chemical structure and known metabolic pathways of similar compounds, several key metabolites can be hypothesized.

Hypothesized Metabolic Pathways:

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by various esterases present in the plasma and tissues, leading to the formation of benzyl albuterol.

O-Debenzylation: The benzyl group is likely to be cleaved through oxidative debenzylation, a common metabolic reaction for benzyl ethers. This would yield albuterol and benzaldehyde.

Oxidation: The resulting benzaldehyde would be rapidly oxidized to benzoic acid.

Sulfation: The phenolic hydroxyl group of the albuterol moiety is a prime site for sulfation, a major metabolic pathway for albuterol, catalyzed by sulfotransferases (SULTs), particularly SULT1A3. preprints.org

Glucuronidation: While sulfation is the primary conjugation pathway for albuterol, minor glucuronidation at the hydroxyl groups could also occur. drugbank.com

Glycine Conjugation: Benzoic acid is expected to be conjugated with glycine to form hippuric acid.

A table of hypothesized metabolites is provided below.

| Metabolite Name | Chemical Structure | Method of Formation |

| Benzyl Albuterol | C₂₀H₂₇NO₃ | Ester Hydrolysis |

| Albuterol | C₁₃H₂₁NO₃ | O-Debenzylation |

| Benzaldehyde | C₇H₆O | O-Debenzylation |

| Benzoic Acid | C₇H₆O₂ | Oxidation of Benzaldehyde |

| Albuterol-4'-O-sulfate | C₁₃H₂₁NO₆S | Sulfation of Albuterol |

| Hippuric Acid | C₉H₉NO₃ | Glycine Conjugation of Benzoic Acid |

In Vitro Metabolic Stability Assays and Enzyme Inhibition Studies

To experimentally assess the metabolic fate of this compound, a series of in vitro assays would be necessary. These studies are designed to determine the compound's susceptibility to metabolism and its potential to interfere with the metabolism of other drugs.

Metabolic Stability Assays:

Objective: To determine the rate at which this compound is metabolized by liver enzymes.

Methodology: The compound would be incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time would be measured. creative-bioarray.com This allows for the calculation of key parameters such as intrinsic clearance (CLint) and in vitro half-life (t½). nih.gov

Expected Outcome: Due to the presence of ester and benzyl ether linkages, this compound is expected to have low to moderate metabolic stability. Rapid degradation in the presence of esterases and cytochrome P450 enzymes is anticipated.

A hypothetical data table for metabolic stability is shown below.

| In Vitro System | Parameter | Hypothesized Result | Implication |

| Human Liver Microsomes | In Vitro t½ (min) | 15 - 30 | Indicates rapid Phase I metabolism |

| Intrinsic Clearance (µL/min/mg protein) | 50 - 150 | Suggests high first-pass metabolism | |

| Human Hepatocytes | In Vitro t½ (min) | 30 - 60 | Reflects combined Phase I and Phase II metabolism |

Enzyme Inhibition Studies:

Objective: To evaluate the potential of this compound and its primary metabolites to inhibit major cytochrome P450 (CYP) enzymes.

Methodology: The compound would be co-incubated with specific CYP enzyme substrates, and any decrease in the formation of the substrate's metabolite would be quantified. This would yield IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Outcome: It is hypothesized that this compound and its metabolites would exhibit weak inhibitory potential against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is based on the known weak inhibitory profile of the parent compound, albuterol.

A hypothetical data table summarizing the enzyme inhibition potential is presented below.

| CYP Isoform | Hypothesized IC₅₀ (µM) | Potential for Drug-Drug Interaction |

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | > 50 | Low |

| CYP2D6 | > 50 | Low |

| CYP3A4 | > 50 | Low |

Advanced Analytical Methodologies for Benzyl Albuterol Methyl Ester

Chromatographic Techniques for Purity, Impurity Profiling, and Quantification

Chromatographic methods are central to separating Benzyl (B1604629) albuterol methyl ester from its impurities and accurately quantifying it. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and quantification of Benzyl albuterol methyl ester due to its high resolution and sensitivity. synthinkchemicals.com Method development focuses on optimizing separation parameters to achieve sharp, symmetrical peaks with adequate resolution from any impurities.

A typical reversed-phase HPLC method would be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure the timely elution of all components. google.com Detection is commonly performed using a photodiode array (PDA) or UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

Once developed, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its reliability, accuracy, and precision. nih.gov Validation encompasses several key parameters, as detailed in the table below.

Table 1: HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a direct proportional relationship between detector response and analyte concentration over a specified range. |

| Accuracy | Recovery between 98.0% and 102.0% | Measures the closeness of the experimental value to the true value. |

| Precision | Relative Standard Deviation (RSD) ≤ 2% | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Specificity | Analyte peak is well-resolved from impurities and degradation products. | Ensures the method is able to assess the analyte unequivocally in the presence of other components. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1; RSD ≤ 10% | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

This table is interactive. Users can sort columns to compare parameters.

For chiral compounds related to albuterol, specialized chiral HPLC columns, such as those based on teicoplanin, are used to separate enantiomers. mdpi.com This is crucial for controlling the stereoisomeric purity of the final product.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. scielo.br this compound, with its relatively high molecular weight and polar functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. Silylation, which replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups, is a common approach.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or HP-1). A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range. publisso.de The method's performance is validated for parameters similar to those in HPLC.

Table 2: Typical GC Parameters for Derivatized this compound

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 150 °C, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 320 °C |

This table is interactive. Users can sort columns to review settings.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for screening and preliminary identification. For this compound, a polar stationary phase like silica gel is used. researchgate.net The mobile phase would be a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate.

The separation is based on polarity; more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. researchgate.net this compound, being moderately polar, would exhibit an intermediate Rf value. Visualization is typically achieved under UV light (254 nm) or by staining with a suitable reagent like potassium permanganate.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly faster analysis times. An HPLC method developed for this compound can be transferred to a UHPLC system to leverage these advantages, allowing for more efficient impurity profiling and higher sample throughput.

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatography separates components, spectroscopy is essential for elucidating and confirming their chemical structures.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise molecular weight information and, through fragmentation analysis, invaluable structural details. synthinkchemicals.com For this compound (Molecular Formula: C21H27NO4), the expected monoisotopic mass is approximately 357.19 Da. allmpus.com

When coupled with a chromatographic inlet like HPLC or GC (LC-MS or GC-MS), it becomes a highly selective and sensitive detector. In LC-MS, electrospray ionization (ESI) is a common soft ionization technique that would generate a protonated molecule [M+H]⁺ at m/z 358.2.

Tandem Mass Spectrometry (MS/MS) further enhances structural confirmation. google.com In an MS/MS experiment, the precursor ion (e.g., m/z 358.2) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Probable Neutral Loss / Fragment Structure |

|---|---|---|

| 358.2 | 300.1 | Loss of C4H10 (tert-butyl group) |

| 358.2 | 267.1 | Cleavage of the benzyl group |

| 358.2 | 91.1 | Tropylium ion (C7H7⁺) from the benzyl group |

This table is interactive. Users can sort columns to examine fragmentation data.

The unique fragmentation pattern observed in MS/MS analysis provides unambiguous identification of this compound and is instrumental in distinguishing it from structurally related impurities. miamioh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of its parent compound, albuterol, and related ester derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its distinct structural motifs. The aromatic protons of the benzyl group and the substituted phenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm. The methine proton adjacent to the hydroxyl group is expected to produce a signal around 4.5-5.0 ppm. The protons of the methyl ester group would likely be observed as a singlet at approximately 3.7 ppm. The nine equivalent protons of the tert-butyl group would generate a prominent singlet in the upfield region, around 1.1-1.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, around 170 ppm. The aromatic carbons would generate a series of signals between 120 and 160 ppm. The carbon atom bonded to the hydroxyl group is expected to resonate around 70 ppm, while the carbons of the tert-butyl group and the methyl ester would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (Phenyl & Benzyl) | 7.0 - 7.5 | 120 - 160 |

| CH-OH | 4.5 - 5.0 | ~70 |

| OCH₃ (Ester) | ~3.7 | ~52 |

| C=O (Ester) | - | ~170 |

| C(CH₃)₃ | 1.1 - 1.3 | ~29 (methyls), ~50 (quaternary) |

| CH₂-N | 2.8 - 3.2 | ~55 |

| CH₂-Ph | ~4.7 | ~65 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.

Key expected absorptions include a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. The N-H stretch of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl and other alkyl groups would appear just below 3000 cm⁻¹. A strong, sharp absorption peak characteristic of the C=O stretch of the ester functional group is expected around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and alcohol would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C bending vibrations would produce signals in the 1450-1600 cm⁻¹ range.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

|---|---|---|

| Alcohol/Phenol (B47542) O-H Stretch | 3550 - 3200 (broad, s) | Indicates the presence of the hydroxyl group. |

| Amine N-H Stretch | 3500 - 3300 (m) | Characteristic of the secondary amine. |

| Aromatic C-H Stretch | ~3030 (v) | Diagnostic of unsaturation from the aromatic rings. |

| Alkyl C-H Stretch | 2950 - 2850 (m or s) | Represents the aliphatic portions of the molecule. |

| Ester C=O Stretch | 1750 - 1735 (s) | A strong, sharp peak indicating the ester carbonyl. |

| Aromatic C=C Bending | 1700 - 1500 (m,m) | Confirms the presence of the aromatic rings. |

Methods for Enantiomeric Purity Determination in Research Samples

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological activities, determining the enantiomeric purity of a sample is crucial.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For the analysis of albuterol and its derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed. nih.govresearchgate.net For instance, a Teicoplanin stationary phase has been shown to be effective for the robust separation of salbutamol (B1663637) enantiomers. nih.govresearchgate.net The mobile phase composition, typically a mixture of an organic solvent like methanol or acetonitrile with additives such as acetic acid and triethylamine, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net This technique allows for the accurate determination of the enantiomeric excess (e.e.) in a research sample. mdpi.com

Capillary Electrophoresis (CE) for Chiral Separations

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. In chiral CE, a chiral selector is added to the background electrolyte. nih.gov Cyclodextrins and their derivatives are widely used as chiral selectors for the enantiomeric separation of β-agonists like albuterol. nih.gov The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different mobilities under the applied electric field, enabling their separation. The method can be optimized by adjusting parameters such as the type and concentration of the cyclodextrin, the buffer pH, and the temperature to achieve baseline separation of the enantiomers. nih.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Optical rotation and Circular Dichroism (CD) spectroscopy are chiroptical methods that provide information about the stereochemistry of a molecule. nih.govbenthamopen.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. benthamopen.com A CD spectrum provides information about the three-dimensional structure of the molecule. nih.gov While experimental CD spectra for this compound are not available, this technique, often combined with quantum chemical calculations, can be a powerful tool for determining the absolute configuration (R or S) of the chiral center. nih.govsemanticscholar.org

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Impurity Identification

Hyphenated techniques, which couple a separation method with a detection method, are essential for the sensitive detection of trace analytes and the identification of unknown impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS is widely used for the determination of albuterol and its metabolites in various matrices. nih.govresearchgate.netnih.govfda.gov A chiral LC-MS/MS method can be developed for the simultaneous separation and quantification of the enantiomers of this compound and any of its chiral impurities at very low concentrations. mdpi.comnih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode to achieve high specificity and low limits of quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. While direct analysis of this compound by GC-MS may require derivatization to increase its volatility and thermal stability, this method is highly effective for identifying process-related impurities, residual solvents, and degradation products. The mass spectrum of each separated component provides a unique fragmentation pattern, which can be compared against spectral libraries for identification.

The application of these advanced analytical methodologies is fundamental to the comprehensive characterization of this compound, ensuring its structural integrity, enantiomeric purity, and freedom from undesirable impurities.

Preclinical Assessment and Regulatory Considerations As an Impurity/intermediate

Toxicological Evaluation of Residual Benzyl (B1604629) Albuterol Methyl Ester in Pharmaceutical Products

Before a permissible level of an impurity can be established, its toxicological profile must be assessed. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.orgich.org If an impurity's level in a new drug substance exceeds a certain threshold, a comprehensive toxicological evaluation is required. triphasepharmasolutions.com

Genotoxic impurities are of significant concern as they have the potential to damage DNA, leading to mutations and potentially cancer, even at very low levels. intertek.com The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these DNA reactive impurities. veeprho.comgmp-compliance.org The initial step in evaluating a new, uncharacterized impurity like Benzyl albuterol methyl ester would be to assess its potential for mutagenicity.

A standard battery of tests is employed for this screening:

Ames Test (Bacterial Reverse Mutation Assay): This is typically the first step to assess mutagenic potential. nihs.go.jp The test, conducted according to OECD Guideline 471, uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid. nib.sinucro-technics.com The impurity is incubated with the bacteria, both with and without a metabolic activation system (S9 mix), to see if it causes reverse mutations that allow the bacteria to grow. A positive result indicates that the substance is a mutagen. vivotecnia.com An appropriately conducted negative Ames test can often overrule structure-based concerns, allowing the impurity to be controlled according to standard ICH Q3A/B guidelines. nihs.go.jp

Chromosomal Aberration Assays: If a substance is suspected of being a clastogen (causing structural damage to chromosomes), an in vitro chromosomal aberration test is performed. criver.comcreative-bioarray.com This assay, following OECD Guideline 473, exposes cultured mammalian cells (such as Chinese Hamster Ovary cells or human peripheral blood lymphocytes) to the impurity. nucro-technics.comlabcorp.com After treatment, the cells are arrested in metaphase, and their chromosomes are microscopically examined for structural abnormalities like breaks or exchanges. criver.com A significant, dose-dependent increase in aberrant cells indicates clastogenic potential. criver.comnucro-technics.com

| Assay | Guideline | Purpose | Methodology | Typical Outcome |

|---|---|---|---|---|

| Ames Test | OECD 471 | Detects point mutations (gene mutations) caused by a chemical. nib.si | Exposes amino acid-dependent bacterial strains to the test substance and measures the rate of reverse mutation to a non-dependent state. vivotecnia.com | Positive result indicates mutagenic potential. |

| In Vitro Chromosomal Aberration Assay | OECD 473 | Identifies substances that cause structural damage to chromosomes (clastogenicity). criver.comnucro-technics.com | Treats cultured mammalian cells with the test substance and microscopically analyzes chromosomes for structural aberrations (e.g., breaks, gaps, exchanges). criver.com | A dose-dependent increase in aberrant cells indicates clastogenic potential. |

Cytotoxicity assessment evaluates the potential for an impurity to be toxic to cells. This is a fundamental component of any toxicological profile, providing data on the concentration at which a substance causes cell death or impairs essential cellular functions.

In Vitro Cytotoxicity: These are initial screening tests performed on cultured cells to determine a substance's toxicity. They are rapid, cost-effective, and use a variety of endpoints to measure cell health. Common assays include evaluating cell membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT or XTT assays), or cell proliferation. The results help establish a dose range for further, more complex studies.

In Vivo Assessment: If significant concerns arise from in vitro data or genotoxicity testing, in vivo studies may be necessary. These studies are conducted in animal models and provide a more comprehensive picture of a substance's toxicity within a whole biological system. General toxicity studies, typically lasting from 14 to 90 days, can help qualify an impurity by demonstrating its safety at levels representative of or exceeding human exposure. ich.org

| Assessment Type | Example Assays | Principle | Information Provided |

|---|---|---|---|

| In Vitro | MTT/XTT Assay | Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product. | Indicates effects on cell viability and metabolic function. |

| LDH Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes. | Indicates loss of cell membrane integrity and cell death (necrosis). | |

| In Vivo | Repeated-Dose Toxicity Studies | Administers the substance to animals for a specified period (e.g., 14, 28, or 90 days) and evaluates a wide range of toxicological endpoints. | Provides comprehensive data on systemic toxicity, target organs, and helps establish a No-Observed-Adverse-Effect Level (NOAEL). |

Impact of this compound Impurity on the Overall Safety and Efficacy Profile of the Active Pharmaceutical Ingredient (API)

The presence of impurities, even in small amounts, can negatively affect the quality, safety, and efficacy of an API. grace.comcontractpharma.com For an impurity like this compound in Albuterol, several potential impacts must be considered:

Toxicological Effects: The impurity itself may have an undesirable toxicological profile, separate from the API. If it is genotoxic, cytotoxic, or targets specific organs, its presence could introduce significant safety risks to the patient. contractpharma.com

Altered Pharmacological Activity: The impurity could interact with the same biological targets as the API or have off-target effects, potentially leading to altered efficacy or unexpected side effects.

Impact on API Stability: Impurities can act as catalysts for the degradation of the API, reducing the drug's shelf life and potency. qingmupharm.com The reaction between the impurity and the API could also lead to the formation of new, uncharacterized degradation products with their own safety profiles. qingmupharm.com

Regulatory Frameworks and Pharmacopoeial Standards for Impurity Control (e.g., European Pharmacopoeia)

Global regulatory agencies have established comprehensive frameworks to control impurities in pharmaceutical products. The European Pharmacopoeia (Ph. Eur.) and the International Council for Harmonisation (ICH) provide key guidelines.

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. provides monographs for specific substances that include tests and acceptance criteria for impurities. gally.ch General Monograph 2034 (Substances for pharmaceutical use) and General Text 5.10 (Control of impurities...) implement the principles of the ICH guidelines, making them legally binding in Europe. edqm.euedqm.eu These chapters establish thresholds for reporting, identifying, and qualifying organic impurities. edqm.eu While a specific monograph for Albuterol (Salbutamol) will list known "specified" impurities, an intermediate like this compound, if not typically present in the final product above a certain level, would be controlled as an "unspecified" impurity under the general thresholds.

ICH Guidelines:

ICH Q3A(R2) - Impurities in New Drug Substances: This is the foundational guideline for controlling impurities. europa.eugmp-compliance.org It establishes thresholds based on the maximum daily dose of the drug. For an API with a maximum daily dose of ≤ 2 g/day , the thresholds are:

Reporting Threshold: 0.05%. Impurities at or above this level must be reported in regulatory submissions.

Identification Threshold: 0.10%. Impurities at or above this level must have their structures characterized.

Qualification Threshold: 0.15%. Impurities at or above this level must be qualified, meaning their biological safety must be established. ich.orgpharmaffiliates.com

ICH M7 - Mutagenic Impurities: As discussed previously, this guideline provides a specific framework for assessing and controlling DNA reactive impurities to limit potential carcinogenic risk. intertek.compremier-research.com It uses a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day as an acceptable intake for most mutagenic impurities. gmp-compliance.org

| Threshold Type | Limit | Regulatory Expectation |

|---|---|---|

| Reporting | > 0.05% | The impurity must be reported in the registration dossier. |

| Identification | > 0.10% | The structure of the impurity must be determined and reported. |

| Qualification | > 0.15% | The safety of the impurity must be demonstrated through toxicological data. ich.org |

Risk Assessment Strategies for Process-Related Impurities in Pharmaceutical Manufacturing

Modern pharmaceutical manufacturing relies on a proactive approach to quality management, often referred to as Quality by Design (QbD). A central component of this is quality risk management (QRM), a systematic process for assessing, controlling, communicating, and reviewing risks to the quality of the drug product across its lifecycle. pharmadevils.com

For a process-related impurity like this compound, the risk assessment process involves several key steps:

Risk Identification: The first step is to identify all potential impurities that could arise from the manufacturing process. ispe.orgwindows.net This involves a thorough understanding of the synthetic route, potential side reactions, and the stability of intermediates. Tools like fishbone (Ishikawa) diagrams can be used to map potential sources of variability and impurity formation. ispe.org

Risk Analysis: The identified risks are analyzed to estimate their potential impact on product quality and patient safety. pharmadevils.com For an intermediate, this involves evaluating its reactivity, toxicity, and the likelihood that it will be removed by downstream purification steps (i.e., its fate and purge potential). veeprho.com

Risk Control: Based on the analysis, a control strategy is developed to mitigate the identified risks. pharmaknowledgeforum.com This strategy can include:

Optimizing reaction conditions to minimize the formation of the impurity.

Introducing or enhancing purification steps (e.g., recrystallization, chromatography) to effectively remove the impurity.

Establishing in-process controls and specifications for intermediates to ensure the process remains within defined limits.

Conducting "spike and purge" studies, where the impurity is intentionally added to the process stream to demonstrate the clearing capability of the purification process. grace.com

Risk Review: The risk assessment is not a one-time event. It should be reviewed periodically and whenever significant changes are made to the manufacturing process to ensure the control strategy remains effective. biopharminternational.com

By implementing a robust risk assessment strategy, manufacturers can ensure that the potential for intermediates like this compound to persist as impurities in the final API is understood and effectively controlled, ensuring the product consistently meets its quality and safety standards.

Future Research Directions and Translational Applications

Development of More Efficient and Sustainable Synthetic Routes for Benzyl (B1604629) Albuterol Methyl Ester

The synthesis of salbutamol (B1663637) often involves intermediates like Benzyl albuterol methyl ester, where a benzyl group is used for protection. angelfire.com Current synthetic pathways for related structures involve the reduction of the ester to an alcohol using reagents like lithium aluminium hydride and subsequent removal of the benzyl protecting group through hydrogenolysis, often with a palladium on carbon catalyst. googleapis.comgoogleapis.comgoogle.com

Future research is focused on developing synthetic routes that are not only efficient, yielding high purity products, but are also more sustainable. ic.ac.uk This involves exploring "green chemistry" principles to minimize the use of hazardous materials and reduce waste. Key areas of investigation include:

Alternative Reducing Agents: Investigating milder and more selective reducing agents to replace metal hydrides, which can be hazardous on an industrial scale.

Catalytic Innovations: Developing more efficient catalysts for both the reduction and debenzylation steps. This could lead to lower catalyst loading, faster reaction times, and easier removal from the final product.

Process Optimization: Implementing continuous flow chemistry or other process analytical technology (PAT) tools to improve control over reaction parameters, thereby increasing yield and purity while minimizing byproduct formation.

Solvent Selection: Focusing on the use of greener, less toxic, and recyclable solvents to replace traditional organic solvents.

| Synthetic Step | Conventional Reagent/Method | Potential Sustainable Alternative | Objective |

| Ester Reduction | Lithium Aluminium Hydride (LiAlH₄) | Catalytic hydrogenation, enzymatic reduction | Improve safety, reduce metal waste |

| Debenzylation | Palladium on Carbon (Pd/C) with H₂ gas | Transfer hydrogenation, novel nanocatalysts | Avoid high-pressure hydrogen, improve catalyst reusability |

| Solvents | Tetrahydrofuran (THF), Methanol (B129727) | Bio-based solvents, supercritical fluids | Reduce environmental impact and worker exposure |

Exploration of Novel Analytical Technologies for High-Throughput Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of the final drug product. ijprajournal.compharmiweb.com Unwanted chemicals that remain from the manufacturing process or form during degradation can have a significant impact. ijprajournal.comaquigenbio.com this compound itself can be considered a process-related impurity or a precursor to other impurities in the synthesis of salbutamol.

The future of impurity profiling lies in novel analytical technologies that offer higher throughput, greater sensitivity, and more comprehensive characterization. apacsci.comapacsci.com While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are foundational, emerging methods are set to revolutionize the field. apacsci.comresearchgate.net

Emerging Analytical Technologies for Impurity Profiling:

| Technology | Principle | Application in Profiling this compound |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses smaller particle size columns to achieve faster separations and higher resolution. | Rapidly separates this compound from closely related impurities and degradation products. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling definitive identification of unknown impurities. apacsci.com | Can identify and elucidate the structure of trace-level process impurities and degradants without needing a reference standard. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (like CO₂) as the mobile phase, offering fast and green separations. biomedres.us | Provides an orthogonal separation technique to HPLC for complex impurity mixtures. |

| LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) | Directly couples HPLC separation with NMR spectroscopy for unambiguous structure elucidation. researchgate.net | Confirms the chemical structure of isolated impurities in a single, integrated analysis. |

These advanced hyphenated techniques (e.g., LC-MS-MS, LC-NMR-MS) are particularly powerful for identifying, quantifying, and characterizing impurities, which is a crucial requirement set by regulatory bodies like the International Conference on Harmonisation (ICH). ijprajournal.comresearchgate.net

Advanced Modeling and Simulation for Predicting Metabolic Fate and SAR of this compound and its Analogs

Computational, or in silico, modeling is becoming an indispensable tool in drug discovery and development, offering a way to predict a compound's properties and behavior before it is synthesized. researchgate.net This approach can significantly reduce the time and cost associated with laboratory research.

For this compound and its analogs, advanced modeling can be applied in two key areas:

Predicting Metabolic Fate: The metabolism of a drug determines its efficacy and duration of action. Salbutamol, for instance, is metabolized in the liver to an inactive sulfate (B86663) ester. drugbank.com In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. researchgate.net By simulating interactions with metabolic enzymes, researchers can predict whether this compound or its potential analogs would be stable, converted to active metabolites, or rapidly inactivated. Computational Fluid Dynamics (CFD) has even been used to model the deposition of inhaled salbutamol in the airways. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR explores the relationship between a molecule's chemical structure and its biological activity. nih.gov By creating virtual libraries of analogs of this compound—modifying functional groups or changing stereochemistry—researchers can use computational models to predict how these changes will affect the compound's binding to its target receptor (the beta2-adrenergic receptor). This helps prioritize which analogs are most promising to synthesize for further testing.

Research into the Clinical Relevance of Impurity Profiles and their Long-term Health Effects

Future research in this area will focus on:

Toxicological Assessment: Conducting thorough toxicological studies on impurities that could arise from syntheses involving this compound. This involves determining the threshold at which an impurity may cause harm.

Long-Term Exposure Effects: Investigating the cumulative health effects of long-term exposure to low levels of specific impurities. veeprho.com This is particularly important for drugs used to manage chronic conditions.

Linking Impurity Profiles to Clinical Outcomes: Establishing a direct correlation between the impurity profile of a drug batch and the clinical outcomes observed in patients. This requires sophisticated data analysis to identify any signals that might suggest an impurity is affecting safety or efficacy. Regulatory agencies provide guidance on setting acceptance criteria for impurities based on their potential clinical impact. nih.govyoutube.com

Potential for this compound as a Research Tool in Medicinal Chemistry Studies

Beyond its role as a synthetic intermediate, this compound and compounds like it are valuable tools for medicinal chemists. google.comcaymanchem.com The design of drug analogs—compounds with a similar structure to a known drug—is a cornerstone of drug discovery. morawa.atyoutube.com

This compound can serve as a versatile starting point or scaffold for creating novel compounds. iupac.org Researchers can systematically modify its structure to:

Explore SAR: As mentioned previously, creating a series of related compounds helps to map out the chemical features necessary for biological activity.

Develop New Therapeutic Agents: While salbutamol is a beta2-agonist, modifications to its core structure could lead to compounds with different selectivity or even entirely new pharmacological properties. morawa.at

Improve Pharmacokinetic Properties: Analogs can be designed to have improved absorption, distribution, metabolism, and excretion (PK/PD) profiles, potentially leading to a longer duration of action or fewer side effects.

By serving as a readily available building block, this compound facilitates the exploration of chemical space around the salbutamol pharmacophore, potentially leading to the discovery of next-generation respiratory therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.